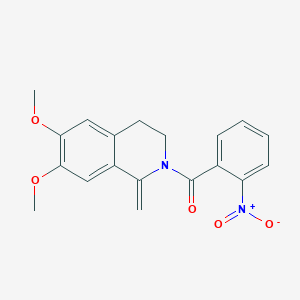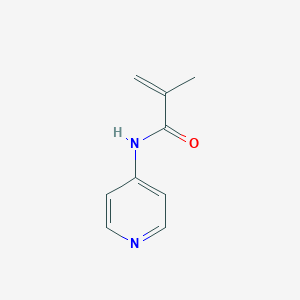![molecular formula C24H21ClN6O3 B289218 N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289218.png)
N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative and has been found to exhibit various biological and pharmacological activities.
Wirkmechanismus
The exact mechanism of action of N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized using a reliable method. Additionally, it exhibits significant biological and pharmacological activities, making it a potential candidate for drug development. However, the limitations of this compound include its low solubility in water and its potential toxicity, which may require further investigation.
Zukünftige Richtungen
Several future directions for the research on N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide can be identified. One of the potential directions is to investigate its potential as a drug candidate for the treatment of various types of cancers and inflammatory diseases. Additionally, the mechanism of action of this compound can be further elucidated to understand its biological and pharmacological effects. Further research can also be conducted to optimize the synthesis method and improve the solubility and toxicity profile of this compound.
Conclusion:
In conclusion, N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide is a promising compound that exhibits significant biological and pharmacological activities. Its potential applications in various fields, including cancer and inflammation research, make it a valuable candidate for further investigation. The reliable synthesis method and well-documented scientific research on this compound provide a strong foundation for future research directions.
Synthesemethoden
The synthesis of N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide involves the reaction of 2-chlorobenzonitrile with 4-(2-pyridinyl)-1-piperazinecarboxylic acid, followed by the reaction of the resulting intermediate with furan-2-carboxylic acid. The final product is obtained after purification and isolation. This synthesis method has been reported in various research articles and is considered reliable.
Wissenschaftliche Forschungsanwendungen
N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antitumor activity and has been studied as a potential drug candidate for the treatment of various types of cancers. Additionally, it has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
Molekularformel |
C24H21ClN6O3 |
|---|---|
Molekulargewicht |
476.9 g/mol |
IUPAC-Name |
N-[2-(2-chlorophenyl)-4-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H21ClN6O3/c25-18-6-1-2-7-19(18)31-22(28-23(32)20-8-5-15-34-20)17(16-27-31)24(33)30-13-11-29(12-14-30)21-9-3-4-10-26-21/h1-10,15-16H,11-14H2,(H,28,32) |
InChI-Schlüssel |
VBHWTVMRPBRDGZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4Cl)NC(=O)C5=CC=CO5 |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4Cl)NC(=O)C5=CC=CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol](/img/structure/B289136.png)
![1-(9H-carbazol-9-yl)-3-[4-(2-phenylethyl)piperazin-1-yl]propan-2-ol](/img/structure/B289137.png)
![1-(9H-carbazol-9-yl)-3-[2-(4-ethoxybenzyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B289139.png)




![5-benzyl-6-(2-hydroxyethyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289152.png)
![6-methyl-7,8,9,10-tetrahydrobenzo[i]phenanthridin-5(6H)-one](/img/structure/B289154.png)

![5-benzyl-5,5a,6,7,11b,11c-hexahydrobenzo[f]furo[3,2-c]quinolin-4(3aH)-one](/img/structure/B289156.png)
![6-benzyl-6,6a,7,8,9,10,11,11a-octahydro-5H-cyclohepta[c]isoquinolin-5-one](/img/structure/B289157.png)

